molecular formula C18H12N2O2 B13727918 (4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B13727918
M. Wt: 288.3 g/mol
InChI Key: ZTKMQAKQDWNBLA-RAXLEYEMSA-N
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Description

(4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that features an indole moiety linked to an oxazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of indole-3-carbaldehyde with 2-phenyl-4H-oxazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole or oxazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or oxazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced indole or oxazole compounds.

Scientific Research Applications

(4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the oxazole ring may contribute to the compound’s overall activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1H-indol-3-ylmethylene)malononitrile: This compound features an indole moiety linked to a malononitrile group and is used in similar research applications.

    N’-(1H-indol-3-ylmethylene)cyclohexanecarbohydrazide: This compound has a similar indole structure but with different substituents, leading to varied biological activities.

Uniqueness

(4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the presence of both indole and oxazole rings, which can confer distinct biological and chemical properties. Its specific structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

4-[(E)-indol-3-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,21H/b13-10-

InChI Key

ZTKMQAKQDWNBLA-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=C\3/C=NC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=NC4=CC=CC=C43

Origin of Product

United States

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